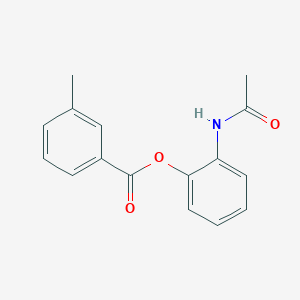

2-(Acetylamino)phenyl 3-methylbenzoate

Description

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

(2-acetamidophenyl) 3-methylbenzoate |

InChI |

InChI=1S/C16H15NO3/c1-11-6-5-7-13(10-11)16(19)20-15-9-4-3-8-14(15)17-12(2)18/h3-10H,1-2H3,(H,17,18) |

InChI Key |

JSTBGCMDAJRCFY-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2NC(=O)C |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Acetylamino)phenyl 3-methylbenzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification between 2-(acetylamino)phenol and 3-methylbenzoyl chloride. Key steps include:

- Acylation : Use a base (e.g., pyridine) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the acyl chloride .

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires monitoring temperature (0–5°C to minimize side reactions) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodology :

- ¹H NMR : The acetyl group (-NHCOCH₃) appears as a singlet at δ 2.1–2.3 ppm. The ester carbonyl (C=O) resonates at δ 167–170 ppm in ¹³C NMR. Aromatic protons from the 3-methylbenzoate moiety show splitting patterns indicative of substitution (e.g., para-methyl groups cause distinct coupling) .

- IR : Confirm ester formation with a C=O stretch at ~1740 cm⁻¹ and amide N-H stretch at ~3300 cm⁻¹ .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Optimize the compound’s geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs), electrostatic potential surfaces, and thermodynamic stability. Compare with experimental data (e.g., XRD from analogous compounds) to validate accuracy .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase). Dock the compound into active sites, prioritizing hydrogen bonds between the acetyl group and catalytic residues (e.g., Arg120 in COX-2) .

Q. How do structural modifications (e.g., replacing 3-methyl with electron-withdrawing groups) affect the compound’s reactivity or bioactivity?

- Methodology :

- Comparative Synthesis : Synthesize analogs (e.g., 3-nitro, 3-fluoro) and compare reaction kinetics via HPLC. Electron-withdrawing groups may reduce ester hydrolysis rates due to decreased electrophilicity at the carbonyl .

- Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ against serine proteases). Use QSAR models to correlate substituent Hammett parameters (σ) with activity .

Q. What experimental and computational approaches resolve contradictions in reported spectral data for structurally similar esters?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.